molecular formula C15H15NO2S2 B4698887 4-[4-(allyloxy)benzylidene]-2-(ethylthio)-1,3-thiazol-5(4H)-one

4-[4-(allyloxy)benzylidene]-2-(ethylthio)-1,3-thiazol-5(4H)-one

Cat. No. B4698887
M. Wt: 305.4 g/mol
InChI Key: FNJNCVUGLLFDPG-RAXLEYEMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(allyloxy)benzylidene]-2-(ethylthio)-1,3-thiazol-5(4H)-one, also known as ABE-ET, is a thiazolone derivative that has gained significant attention in the scientific community due to its potential use in drug development. ABE-ET has shown promising results in various studies, and its synthesis, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been researched extensively.

Mechanism of Action

The mechanism of action of 4-[4-(allyloxy)benzylidene]-2-(ethylthio)-1,3-thiazol-5(4H)-one involves the inhibition of various enzymes and pathways involved in the inflammatory response. 4-[4-(allyloxy)benzylidene]-2-(ethylthio)-1,3-thiazol-5(4H)-one has been shown to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes by inhibiting the activity of COX-2 and 5-lipoxygenase (5-LOX), respectively. 4-[4-(allyloxy)benzylidene]-2-(ethylthio)-1,3-thiazol-5(4H)-one has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor involved in the expression of various inflammatory genes.
Biochemical and Physiological Effects
4-[4-(allyloxy)benzylidene]-2-(ethylthio)-1,3-thiazol-5(4H)-one has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in various cancer cell lines. 4-[4-(allyloxy)benzylidene]-2-(ethylthio)-1,3-thiazol-5(4H)-one has also been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Advantages and Limitations for Lab Experiments

4-[4-(allyloxy)benzylidene]-2-(ethylthio)-1,3-thiazol-5(4H)-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 4-[4-(allyloxy)benzylidene]-2-(ethylthio)-1,3-thiazol-5(4H)-one has also been shown to exhibit low toxicity and high selectivity towards cancer cells, making it a potential candidate for drug development. However, 4-[4-(allyloxy)benzylidene]-2-(ethylthio)-1,3-thiazol-5(4H)-one has some limitations for lab experiments. Its solubility in water is limited, which can affect its bioavailability and efficacy. Additionally, further studies are required to determine the optimal dosage and administration route for 4-[4-(allyloxy)benzylidene]-2-(ethylthio)-1,3-thiazol-5(4H)-one.

Future Directions

There are several future directions for 4-[4-(allyloxy)benzylidene]-2-(ethylthio)-1,3-thiazol-5(4H)-one research. One potential direction is to investigate its potential use in combination therapy with other anti-cancer drugs. 4-[4-(allyloxy)benzylidene]-2-(ethylthio)-1,3-thiazol-5(4H)-one has also been shown to exhibit anti-inflammatory properties, and further studies are required to determine its potential use in the treatment of various inflammatory diseases. Additionally, further studies are required to determine the optimal dosage and administration route for 4-[4-(allyloxy)benzylidene]-2-(ethylthio)-1,3-thiazol-5(4H)-one to maximize its efficacy and minimize its toxicity.
Conclusion
In conclusion, 4-[4-(allyloxy)benzylidene]-2-(ethylthio)-1,3-thiazol-5(4H)-one is a thiazolone derivative that has shown promising results in various studies for its potential use in drug development. Its synthesis, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been extensively researched. 4-[4-(allyloxy)benzylidene]-2-(ethylthio)-1,3-thiazol-5(4H)-one has the potential to be a valuable candidate for drug development, and further studies are required to determine its optimal use in various diseases.

Scientific Research Applications

4-[4-(allyloxy)benzylidene]-2-(ethylthio)-1,3-thiazol-5(4H)-one has been extensively studied for its potential use in drug development. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. 4-[4-(allyloxy)benzylidene]-2-(ethylthio)-1,3-thiazol-5(4H)-one has also been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.

properties

IUPAC Name

(4Z)-2-ethylsulfanyl-4-[(4-prop-2-enoxyphenyl)methylidene]-1,3-thiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2S2/c1-3-9-18-12-7-5-11(6-8-12)10-13-14(17)20-15(16-13)19-4-2/h3,5-8,10H,1,4,9H2,2H3/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNJNCVUGLLFDPG-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=CC2=CC=C(C=C2)OCC=C)C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSC1=N/C(=C\C2=CC=C(C=C2)OCC=C)/C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[4-(allyloxy)benzylidene]-2-(ethylthio)-1,3-thiazol-5(4H)-one
Reactant of Route 2
Reactant of Route 2
4-[4-(allyloxy)benzylidene]-2-(ethylthio)-1,3-thiazol-5(4H)-one
Reactant of Route 3
Reactant of Route 3
4-[4-(allyloxy)benzylidene]-2-(ethylthio)-1,3-thiazol-5(4H)-one
Reactant of Route 4
4-[4-(allyloxy)benzylidene]-2-(ethylthio)-1,3-thiazol-5(4H)-one
Reactant of Route 5
Reactant of Route 5
4-[4-(allyloxy)benzylidene]-2-(ethylthio)-1,3-thiazol-5(4H)-one
Reactant of Route 6
Reactant of Route 6
4-[4-(allyloxy)benzylidene]-2-(ethylthio)-1,3-thiazol-5(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.